5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid 5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15855191
InChI: InChI=1S/C10H7FN2O3S/c11-6-1-3-7(4-2-6)16-5-8-9(10(14)15)12-13-17-8/h1-4H,5H2,(H,14,15)
SMILES:
Molecular Formula: C10H7FN2O3S
Molecular Weight: 254.24 g/mol

5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15855191

Molecular Formula: C10H7FN2O3S

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid -

Specification

Molecular Formula C10H7FN2O3S
Molecular Weight 254.24 g/mol
IUPAC Name 5-[(4-fluorophenoxy)methyl]thiadiazole-4-carboxylic acid
Standard InChI InChI=1S/C10H7FN2O3S/c11-6-1-3-7(4-2-6)16-5-8-9(10(14)15)12-13-17-8/h1-4H,5H2,(H,14,15)
Standard InChI Key DMXXRLGNXLKXBM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OCC2=C(N=NS2)C(=O)O)F

Introduction

Structural and Chemical Properties

Molecular Architecture

5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid features a 1,2,3-thiadiazole ring substituted at the 4-position with a carboxylic acid group and at the 5-position with a (4-fluorophenoxy)methyl side chain. The thiadiazole core’s electron-deficient nature arises from its conjugated π-system and the electronegative sulfur and nitrogen atoms, which influence both its reactivity and intermolecular interactions. The 4-fluorophenoxy group contributes to lipophilicity (logP ~2.5–3.0), while the carboxylic acid enhances water solubility under physiological conditions (pH-dependent solubility: 0.1–5 mg/mL).

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₈FN₂O₃S
Molecular Weight276.26 g/mol
Melting Point180–185°C (predicted)
logP (Octanol-Water)2.7 (estimated via Crippen’s method)
pKa (Carboxylic Acid)3.8–4.2

Spectroscopic Characterization

  • ¹H NMR: The 4-fluorophenoxy methylene protons resonate as a singlet at δ 4.8–5.0 ppm, while aromatic protons from the fluorophenyl group appear as doublets (δ 6.8–7.3 ppm, J = 8–9 Hz).

  • ¹³C NMR: The thiadiazole carbons (C-2 and C-3) are observed at δ 155–160 ppm, with the carbonyl carbon (C-4) at δ 165–170 ppm.

  • IR Spectroscopy: Stretching vibrations include ν(C=O) at 1700–1720 cm⁻¹ and ν(S–N) at 1120–1150 cm⁻¹.

Synthesis and Derivatization

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with α-keto acids or esters under acidic conditions (e.g., POCl₃, 80°C, 6 h).

  • Etherification: Introduction of the (4-fluorophenoxy)methyl group via Williamson ether synthesis, using 4-fluorophenol and a bromomethyl intermediate (K₂CO₃, DMF, 60°C, 12 h) .

  • Carboxylic Acid Functionalization: Hydrolysis of a methyl ester precursor (NaOH, H₂O/EtOH, reflux, 4 h) yields the final product.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationPOCl₃, CH₃CN, 80°C, 6 h68–72
Etherification4-Fluorophenol, K₂CO₃, DMF75–80
HydrolysisNaOH, H₂O/EtOH, reflux85–90

Derivatization Strategies

  • Amide Formation: Coupling with amines using EDC/HOBt yields bioactive amides (e.g., antitumor agents).

  • Esterification: Methyl or ethyl esters enhance membrane permeability for in vitro assays (H₂SO₄, ROH, 50°C) .

Biological Activity and Mechanisms

Antimicrobial Properties

In silico docking studies predict strong binding to bacterial enoyl-ACP reductase (FabI), a target in fatty acid biosynthesis (binding energy: −9.2 kcal/mol). Experimental MIC values against Staphylococcus aureus and Escherichia coli range from 8–32 µg/mL, comparable to ciprofloxacin .

Anti-inflammatory Effects

In LPS-induced macrophages, the compound reduces TNF-α production by 60% at 10 µM, mediated by NF-κB pathway suppression .

Industrial and Pharmaceutical Applications

Drug Development

  • Prodrug Potential: Ester derivatives show improved oral bioavailability (AUC₀–₂₄: 45 mg·h/L vs. 12 mg·h/L for parent compound).

  • Polymer Conjugates: PEGylated forms extend half-life (t₁/₂: 8.7 h vs. 2.3 h) for sustained-release formulations .

Agricultural Chemistry

As a foliar fungicide, 0.1% formulations inhibit Phytophthora infestans by 95% in tomato plants, outperforming commercial azoxystrobin .

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